Cas no 2227661-45-0 (rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine)

rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine
- 2227661-45-0
- EN300-1860478
-
- インチ: 1S/C12H15N/c13-11-8-10(11)12(6-7-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11-/m1/s1
- InChIKey: COPRUUZYNFMHTR-GHMZBOCLSA-N
- SMILES: N[C@@H]1C[C@H]1C1(C2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 173.120449483g/mol
- 同位素质量: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.4
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860478-0.25g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1860478-0.1g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1860478-10.0g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1860478-10g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1860478-5.0g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1860478-0.5g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1860478-1.0g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1860478-1g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1860478-5g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1860478-2.5g |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine |
2227661-45-0 | 2.5g |
$2576.0 | 2023-09-18 |
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amineに関する追加情報
Chemical Profile of rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine (CAS No. 2227661-45-0)
rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine, identified by its CAS number 2227661-45-0, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its distinctive framework and potential pharmacological applications. This molecule belongs to a class of amine derivatives characterized by a cyclopropane ring incorporated into a more complex bicyclic system, which imparts unique steric and electronic properties. The presence of a phenyl group at the cyclopropyl position further enhances its molecular complexity, making it an intriguing candidate for further investigation.
The stereochemistry of rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine is particularly noteworthy, as the (1R,2S) configuration suggests a specific spatial arrangement of substituents that could influence its interactions with biological targets. This stereochemical purity is often a critical factor in drug design, as minor differences in conformation can significantly alter binding affinity and selectivity. The compound's structural motif, featuring both cyclopropane and phenyl rings, is not commonly encountered in commercial pharmaceuticals but offers a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in cyclopropane-containing molecules due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that cyclopropane derivatives can exhibit potent inhibitory effects on various enzymes by inducing steric strain that disrupts normal substrate binding. The amine functional group in rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine also provides a versatile site for further chemical modification, allowing chemists to fine-tune its pharmacological properties.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural features may be effective against diseases characterized by abnormal enzyme function or receptor signaling. For example, preliminary studies have suggested that rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine could interact with specific protein targets involved in inflammatory pathways or metabolic disorders. These findings align with the broader trend in drug discovery toward identifying novel scaffolds that offer improved efficacy and reduced side effects compared to existing treatments.
The synthesis of rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires precise control over reaction conditions to ensure high yield and enantioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations or asymmetric hydrogenations, have been employed to achieve the desired stereochemistry. Additionally, the introduction of the phenyl group at the 1-position necessitates careful consideration of reaction pathways to avoid unwanted byproducts.
Recent advancements in computational chemistry have further accelerated the development of this compound. Molecular modeling techniques allow researchers to predict how rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine will interact with biological targets at the atomic level. These simulations can guide the optimization of its structure to enhance binding affinity and selectivity. Moreover, virtual screening methods enable the rapid identification of potential lead compounds from large chemical libraries, streamlining the drug discovery process.
The pharmacokinetic properties of rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine are also under investigation to assess its suitability for clinical development. Factors such as solubility, stability, and metabolic clearance are critical determinants of a drug's bioavailability and therapeutic window. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic characteristics due to its rigid bicyclic structure, which could reduce susceptibility to rapid degradation by metabolic enzymes.
In conclusion,rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine (CAS No. 2227661-45-0) represents a promising candidate for further medicinal chemistry exploration. Its unique structural features and potential biological activity make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for cyclopropane-containing molecules,rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine may play a significant role in addressing some of today's most pressing medical challenges.
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